N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE is a compound of significant interest in the fields of organic and medicinal chemistry This compound is known for its unique structure, which includes a pyridine ring and a pyrimidine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For example, the use of di-tert-butyl dicarbonate (Boc2O), catalytic amounts of 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine has been reported to result in amidation with yields ranging from 33% to 99% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound is known to activate the innate immune system by stimulating the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells, including macrophages and natural killer cells, which attack and destroy target cells.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar catalytic properties.
Indole 2 and 3-carboxamides: Compounds with carboxamide moieties that exhibit unique inhibitory properties against various enzymes.
Uniqueness
N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-12(10(2)17-14(16-9)19(3)4)18-13(20)11-7-5-6-8-15-11/h5-8H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZNXSSRFZGHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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